tert-Butyl (2-(2-(4-bromo-2-methoxyphenoxy)acetamido)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-(4-bromo-2-methoxyphenoxy)acetamido)ethyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a bromo-substituted phenoxy group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-(4-bromo-2-methoxyphenoxy)acetamido)ethyl)carbamate typically involves multiple steps. One common route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-bromo-2-methoxyphenol with an appropriate acylating agent to form the phenoxy intermediate.
Amidation: The phenoxy intermediate is then reacted with an amine to form the acetamido derivative.
Carbamate formation: Finally, the acetamido derivative is reacted with tert-butyl chloroformate to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-(4-bromo-2-methoxyphenoxy)acetamido)ethyl)carbamate can undergo various types of chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The phenoxy and acetamido groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while hydrolysis can yield the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl (2-(2-(4-bromo-2-methoxyphenoxy)acetamido)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(4-bromo-2-methoxyphenoxy)acetamido)ethyl)carbamate involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in various binding interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness
tert-Butyl (2-(2-(4-bromo-2-methoxyphenoxy)acetamido)ethyl)carbamate is unique due to the presence of both the bromo and methoxy substituents on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
tert-butyl N-[2-[[2-(4-bromo-2-methoxyphenoxy)acetyl]amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O5/c1-16(2,3)24-15(21)19-8-7-18-14(20)10-23-12-6-5-11(17)9-13(12)22-4/h5-6,9H,7-8,10H2,1-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIUCEJLRORIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)COC1=C(C=C(C=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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